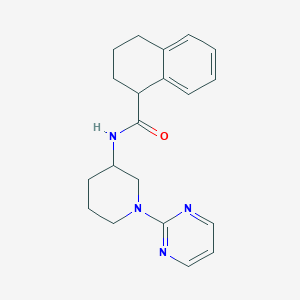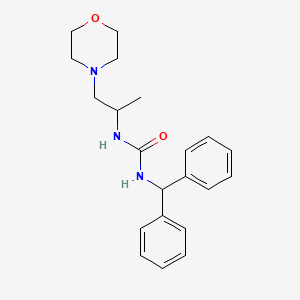![molecular formula C18H25N3O B7050403 1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050403.png)
1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound with a unique structure that combines elements of oxane, pyridine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxane ring, followed by the introduction of the pyridine and piperidine moieties. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, influencing various biological pathways.
Medicine: It may be investigated for its therapeutic potential in treating diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine-containing molecules. These compounds often share some structural features but differ in their specific functional groups and overall reactivity.
Uniqueness
1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is unique due to its combination of an oxane ring with pyridine and piperidine moieties. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[(2-methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-15-12-16(5-11-22-15)13-21-9-6-18(14-19,7-10-21)17-4-2-3-8-20-17/h2-4,8,15-16H,5-7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNITUJDVWZBBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CN2CCC(CC2)(C#N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7050323.png)
![N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide](/img/structure/B7050326.png)
![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7050333.png)
![8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine](/img/structure/B7050341.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7050344.png)
![6-[4-[4-(Dimethylamino)-2-fluorobenzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7050357.png)
![5-[3-fluoro-3-(2-methylphenyl)pyrrolidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7050359.png)


![5-cyano-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B7050378.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7050397.png)
![2-Butan-2-yloxy-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7050402.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050409.png)
![2-Methyl-4-[(4-methylsulfonylazepan-1-yl)methyl]-1,3-thiazole](/img/structure/B7050423.png)
